Cas no 202595-32-2 (Ethyl 7-hydroxyquinoline-3-carboxylate)

Ethyl 7-hydroxyquinoline-3-carboxylate is a versatile quinoline derivative with applications in organic synthesis and pharmaceutical research. Its structure features a hydroxyl group at the 7-position and an ester moiety at the 3-position, offering reactive sites for further functionalization. This compound is valued for its potential as a building block in the development of bioactive molecules, including fluorescent probes and heterocyclic compounds. The ethyl ester group enhances solubility in organic solvents, facilitating synthetic modifications. Its stability under standard conditions and compatibility with various reaction conditions make it a practical intermediate for researchers exploring quinoline-based chemistry.
Ethyl 7-hydroxyquinoline-3-carboxylate structure
202595-32-2 structure
Product name:Ethyl 7-hydroxyquinoline-3-carboxylate
CAS No:202595-32-2
MF:C12H11NO3
Molecular Weight:217.220643281937
MDL:MFCD18416643
CID:4634578
PubChem ID:135819170

Ethyl 7-hydroxyquinoline-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ETHYL 7-HYDROXYQUINOLINE-3-CARBOXYLATE
    • AMY26543
    • CIA59532
    • SB70692
    • ethyl 7-hydroxy-3-quinoline-carboxylate
    • A928664
    • AS-39070
    • 202595-32-2
    • SCHEMBL2202317
    • CS-0139433
    • MFCD18416643
    • BZIKWZHREHOEEN-UHFFFAOYSA-N
    • ETHYL7-HYDROXYQUINOLINE-3-CARBOXYLATE
    • AKOS027330626
    • Ethyl 7-hydroxyquinoline-3-carboxylate
    • MDL: MFCD18416643
    • インチ: 1S/C12H11NO3/c1-2-16-12(15)9-5-8-3-4-10(14)6-11(8)13-7-9/h3-7,14H,2H2,1H3
    • InChIKey: BZIKWZHREHOEEN-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=C2C=C(C=CC2=C1)O)=O

計算された属性

  • 精确分子量: 217.07389321g/mol
  • 同位素质量: 217.07389321g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 257
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4
  • XLogP3: 2.1

Ethyl 7-hydroxyquinoline-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB480225-250 mg
Ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2
250MG
€499.70 2022-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2492-250MG
ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
250MG
¥ 1,498.00 2023-03-31
Chemenu
CM228982-1g
Ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 97%
1g
$669 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2492-10G
ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
10g
¥ 18,711.00 2023-03-31
abcr
AB480225-1 g
Ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2
1g
€1,183.40 2022-06-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2492-5G
ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
5g
¥ 11,226.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2492-250mg
ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
250mg
¥1496.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2492-1g
ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
1g
¥3739.0 2024-04-22
Ambeed
A394997-250mg
Ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 97%
250mg
$278.0 2024-04-22
1PlusChem
1P00I49J-250mg
Ethyl 7-hydroxyquinoline-3-carboxylate
202595-32-2 95%
250mg
$345.00 2023-12-19

Ethyl 7-hydroxyquinoline-3-carboxylate 関連文献

Ethyl 7-hydroxyquinoline-3-carboxylateに関する追加情報

Recent Advances in the Study of Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) in Chemical Biology and Pharmaceutical Research

Ethyl 7-hydroxyquinoline-3-carboxylate (CAS: 202595-32-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its molecular mechanisms, synthetic pathways, and biological activities.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Ethyl 7-hydroxyquinoline-3-carboxylate serves as a crucial precursor in the synthesis of quinoline-based inhibitors targeting protein kinases involved in cancer progression. The study revealed that derivatives of this compound exhibit potent inhibitory effects on specific kinase isoforms, with IC50 values in the nanomolar range. Structural-activity relationship (SAR) analyses further elucidated the importance of the 7-hydroxy and 3-carboxylate moieties in enhancing binding affinity and selectivity.

In the context of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported the efficacy of Ethyl 7-hydroxyquinoline-3-carboxylate derivatives against multidrug-resistant bacterial strains. The study identified that modifications at the quinoline core, particularly halogen substitutions, significantly improved antibacterial activity against Gram-positive pathogens, including MRSA. Mechanistic studies suggested that these derivatives disrupt bacterial cell membrane integrity and inhibit efflux pump systems, offering a promising strategy to combat antibiotic resistance.

Advancements in synthetic methodologies have also been a focus of recent research. A 2024 Organic Process Research & Development article detailed an optimized, scalable synthesis of Ethyl 7-hydroxyquinoline-3-carboxylate using continuous flow chemistry, achieving an 85% yield with improved purity profiles compared to traditional batch processes. This innovation addresses previous challenges in large-scale production, facilitating further pharmacological investigations and potential industrial applications.

Ongoing preclinical studies are exploring the compound's neuroprotective potential, with preliminary data indicating its ability to modulate oxidative stress pathways in neurodegenerative disease models. Researchers are particularly interested in its dual functionality as both a reactive oxygen species (ROS) scavenger and a metal chelator, properties that may be leveraged in the development of therapies for Alzheimer's and Parkinson's diseases.

As research progresses, Ethyl 7-hydroxyquinoline-3-carboxylate continues to demonstrate remarkable versatility in medicinal chemistry applications. Future directions include the development of targeted drug delivery systems using this scaffold and exploration of its potential in combination therapies. The compound's unique structural features and demonstrated biological activities position it as a valuable asset in the pursuit of novel therapeutic agents across multiple disease areas.

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